molecular formula C16H24O3 B8275187 Ethyl 2-(4-(n-hexyloxy)phenyl)acetate

Ethyl 2-(4-(n-hexyloxy)phenyl)acetate

Cat. No.: B8275187
M. Wt: 264.36 g/mol
InChI Key: GBAFYBVWYRSCSS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(n-hexyloxy)phenyl)acetate is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 2-(4-hexoxyphenyl)acetate

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-12-19-15-10-8-14(9-11-15)13-16(17)18-4-2/h8-11H,3-7,12-13H2,1-2H3

InChI Key

GBAFYBVWYRSCSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(n-hexyloxy)toluene (2.88 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 116 mg ethyl 2-(4-(n-hexyloxy)phenyl)acetate was obtained by column chromatography, in a yield of 88%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.2 Hz, 3H), 1.23 (t, J=7.2 Hz, 3H), 1.31-1.36 (m, 4H), 1.41-1.46 (m, 2H), 1.73-1.79 (m, 2H), 3.54 (s, 2H), 3.91 (t, J=6.8 Hz, 2H), 4.11 (q, J=7.2 Hz, 2H), 6.83-6.87 (m, 2H), 7.17-7.19 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.0, 14.2, 22.6, 25.7, 29.3, 25.7, 29.3, 31.6, 40.6, 60.8, 68.0, 114.6, 126.0, 130.2, 158.2, 171.9; HRMS (ESI) calcd. for C16H24NaO3 [M+Na]: 287.1618. found: 287.1622. The ethyl 2-(4-(n-hexyloxy)phenyl)acetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 97 mg product 2-(4-(n-hexyloxy)phenyl)acetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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